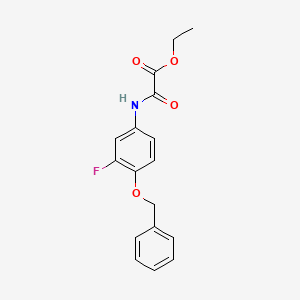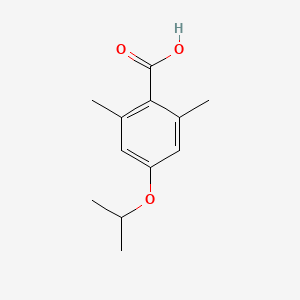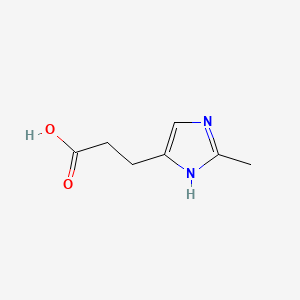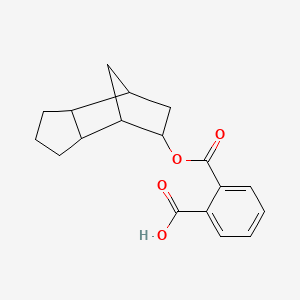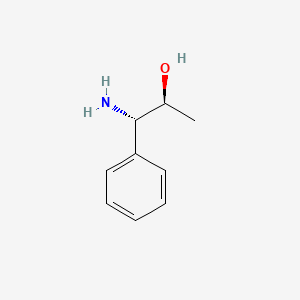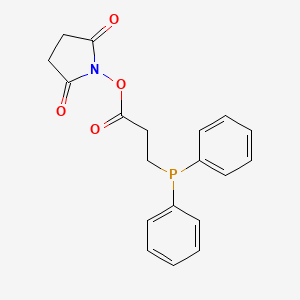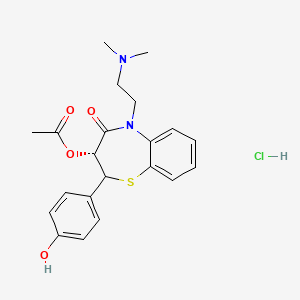
O-Desmethyl Diltiazem Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of O-Desmethyl Diltiazem Hydrochloride is C21H25ClN2O4S . The exact molecular structure is not provided in the retrieved sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 437.0 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 6 . The exact mass and monoisotopic mass are 436.1223562 g/mol . The topological polar surface area is 95.4 Ų .科学的研究の応用
Pharmacological Properties and Therapeutic Efficacy
O-Desmethyl Diltiazem Hydrochloride, a calcium channel blocker, has been extensively studied for its pharmacological properties and therapeutic efficacy. It is effective in the treatment of stable angina and angina due to coronary artery spasm. The drug increases myocardial oxygen supply and decreases myocardial oxygen demand through coronary artery dilation and haemodynamic alterations. Its efficacy in treating unstable angina, hypertension, and supraventricular tachyarrhythmias has also been noted, though further research is required to establish its role in these conditions (Chaffman & Brogden, 1985).
Analytical Determination in Clinical and Pharmaceutical Analysis
This compound's quantification in clinical and pharmaceutical analyses emphasizes the need for effective analytical procedures. UV spectrophotometry and high-performance liquid chromatography (HPLC) techniques are pivotal in the quality control and pharmaceutical dosage formulations of this compound, ensuring therapeutic drug monitoring in biological fluids (Shafi et al., 2013).
Role in Cardiovascular Disease Chronotherapy
The compound's utility in chronotherapy for cardiac diseases, particularly hypertension, underlines its importance in aligning treatment with circadian rhythms to improve cardiovascular outcomes. This approach aims to attenuate the morning blood pressure surge, which is a critical period for cardiovascular events. The chronopharmacology of this compound, thus, offers a strategic advantage in managing hypertension and reducing cardio and cerebrovascular morbidity and mortality (Kamalakkannan et al., 2015).
Selectivity in Inhibiting Cerebrovascular Extrinsic Myogenic Tone
Research highlights the selective inhibition of cerebrovascular extrinsic myogenic tone by this compound, demonstrating its unique pharmacological action compared to other calcium channel blockers. This selectivity suggests potential applications in treating cerebrovascular conditions, offering insights into the nuanced roles of calcium channels in vascular health (Bevan Ja, 1983).
作用機序
Target of Action
O-Desmethyl Diltiazem Hydrochloride, a metabolite of Diltiazem, primarily targets calcium channels in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the contraction and relaxation of these muscles, thereby controlling blood pressure and heart rate.
Mode of Action
This compound works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for quantification of Diltiazem and its metabolites, including O-Desmethyl Diltiazem, in human plasma . The method was validated for linearity, precision, accuracy, specificity, sensitivity, matrix effect, dilution integrity, ruggedness, injection reproducibility, and stability .
Result of Action
The result of this compound’s action is the relaxation of vascular smooth muscle , leading to a decrease in peripheral vascular resistance . This results in lower blood pressure and reduced workload for the heart. It also leads to dilation of the coronary arteries, improving oxygen supply to the heart muscle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the aqueous solubility of the drug can affect its absorption and thus its efficacy . Furthermore, the stability of the compound can be affected by storage conditions . Research has shown that buffering plasma samples with 1% of 0.1 M NaF solution can limit the degradation of Diltiazem to O-Desmethyl Diltiazem for longer storage periods at -70 °C .
Safety and Hazards
O-Desmethyl Diltiazem Hydrochloride is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause damage to organs, particularly the cardiovascular system . It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children .
将来の方向性
The pharmacokinetic and metabolic profile of antihypertensive agents like O-Desmethyl Diltiazem Hydrochloride are intensively studied due to the broad inter-individual variability on plasma concentrations and the diversity on the efficacy response . Several computational methods have been developed to model and better understand human drug metabolism . These methods could enhance the experimental investigation of the metabolism of small xenobiotic molecules like this compound .
特性
IUPAC Name |
[(3R)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H/t19-,20?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGBHQQNJBDCH-CQLADDOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)
